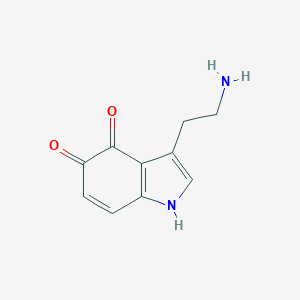

Tryptamine-4,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

108560-71-0 |

|---|---|

Molekularformel |

C10H10N2O2 |

Molekulargewicht |

190.2 g/mol |

IUPAC-Name |

3-(2-aminoethyl)-1H-indole-4,5-dione |

InChI |

InChI=1S/C10H10N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12H,3-4,11H2 |

InChI-Schlüssel |

IEEQBAOIHWUWBM-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=O)C2=C1NC=C2CCN |

Kanonische SMILES |

C1=CC(=O)C(=O)C2=C1NC=C2CCN |

Andere CAS-Nummern |

108560-71-0 |

Synonyme |

4,5-diketotryptamine tryptamine-4,5-dione |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Neurotoxicity and Neuroprotection

Tryptamine-4,5-dione has been implicated as a potential neurotoxin due to its ability to inhibit tryptophan hydroxylase (TPH), an enzyme crucial for serotonin synthesis. The irreversible inactivation of TPH by T-4,5-D suggests a mechanism by which this compound may contribute to serotonergic neurodegeneration, particularly in conditions like methamphetamine use and cerebral ischemia-reperfusion injury .

Table 1: Effects of this compound on Neurotransmitter Systems

Cancer Research

Recent studies have highlighted the potential of T-4,5-D derivatives in cancer treatment. A study demonstrated that tryptamine-piperazine-2,5-dione conjugates exhibited significant growth inhibition of pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM), indicating their potential as anticancer agents . This discovery paves the way for further exploration of tryptamine derivatives in oncology.

Table 2: Anticancer Activity of Tryptamine Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| 6h | AsPC-1 | 6 ± 0.85 | Selective inhibition |

| 6h | HPAC | Not specified | Non-cytotoxic to normal cells |

Metabolic Implications

This compound is formed as a metabolite through the oxidation of serotonin by reactive species such as superoxide and nitric oxide. This metabolic pathway raises concerns about its role in neurodegenerative diseases, particularly Alzheimer's disease, where aberrant oxidations may lead to neuronal damage .

Table 3: Metabolic Pathways Involving this compound

| Process | Outcome | Reference |

|---|---|---|

| Oxidation of Serotonin | Formation of T-4,5-D | |

| Interaction with Glutathione | Formation of glutathionyl conjugates |

Antimigraine Properties

Tryptamine derivatives have historically been linked to antimigraine treatments due to their action on serotonin receptors. The structural similarities between T-4,5-D and established antimigraine drugs suggest potential therapeutic applications in this area .

Inflammatory Conditions

Recent findings indicate that T-4,5-D levels are elevated in inflammatory conditions such as colitis, suggesting a role in inflammatory responses mediated by neutrophil activity . This could position T-4,5-D as a biomarker or therapeutic target for managing inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

2.1 Serotonin Quinone Imine

- Formation: Serotonin quinone imine (SQI) is a primary oxidation product of serotonin, generated via a reversible two-electron oxidation process.

- Reactivity : SQI is less stable than TD and tends to dimerize or polymerize, whereas TD exhibits prolonged reactivity due to its dione structure, enabling covalent binding to thiol groups in proteins (e.g., tubulin, tryptophan hydroxylase) .

2.2 Dopamine o-Quinone and Noradrenaline o-Quinone

- Electrochemical Behavior: Dopamine o-quinone (DAQ) and noradrenaline o-quinone (NAQ) are catecholamine-derived quinones. Cyclic voltammetry studies show that TD exhibits distinct redox peaks (e.g., ∆Ep ~160 mV) compared to DAQ/NAQ (~50 mV), reflecting differences in electron transfer kinetics .

- Catalytic Oxidation : TD is selectively detected using SPCE/P4HB electrodes, whereas DAQ and NAQ are more reactive with SPCE/PV or SPCE/PC polymers. This specificity highlights TD's unique electrochemical profile .

- Toxicity : DAQ and NAQ are associated with dopaminergic neurodegeneration (e.g., Parkinson’s disease), while TD targets mitochondrial complexes and induces oxidative stress in serotonergic pathways .

2.3 Quinone from 5-Hydroxyindoleacetic Acid (Q5HIAA)

- Source : Q5HIAA is derived from 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, via myeloperoxidase (MPO)-mediated oxidation .

- Inflammatory Roles : TD is specifically implicated in inflammatory bowel disease (IBD), colocalizing with MPO in colorectal tissues, whereas Q5HIAA’s role remains less defined .

Functional Comparison with Non-Quinone Derivatives

3.1 Diketopiperazine Derivatives (e.g., Piperazine-2,5-diones)

- Structural Differences: Diketopiperazines (e.g., albonoursin) contain a six-membered piperazine ring with two ketone groups, unlike TD’s indole-derived dione structure .

- Bioactivity : Diketopiperazines exhibit antiviral activity (e.g., H1N1 inhibition) but lack TD’s neurotoxic or protein-modifying properties, underscoring TD’s unique reactivity .

Key Research Findings and Data Tables

Table 1: Electrochemical Properties of Quinones

| Compound | Oxidation Potential (V) | Redox Peak Separation (∆Ep, mV) | Preferred Electrode |

|---|---|---|---|

| Tryptamine-4,5-dione | +0.35 (vs. Ag/AgCl) | ~160 | SPCE/P4HB |

| Serotonin Quinone Imine | +0.25 (vs. Ag/AgCl) | ~50 | SPCE/PV |

| Dopamine o-Quinone | +0.20 (vs. Ag/AgCl) | ~50 | SPCE/PV |

Source:

Vorbereitungsmethoden

Chemical Oxidation Using Benzeneseleninic Anhydride

The most efficient synthetic route to TD involves the oxidation of serotonin carbamate with benzeneseleninic anhydride. This method, first reported in 1990, achieves high yields by stabilizing the reactive intermediate through carbamate protection . The procedure entails dissolving serotonin carbamate in anhydrous dichloromethane under inert conditions, followed by the addition of benzeneseleninic anhydride. The reaction proceeds at room temperature for 12–24 hours, yielding TD-carbamate as a purple crystalline solid. Subsequent hydrolysis under mild acidic conditions (e.g., dilute HCl) removes the carbamate group, affording TD in >80% overall yield .

Key Advantages :

-

High Yield : The carbamate group minimizes side reactions, ensuring efficient oxidation.

-

Scalability : Suitable for gram-scale synthesis.

-

Reproducibility : Consistent results across multiple studies .

Electrochemical Oxidation in Acidic Media

Electrochemical oxidation of serotonin in acidic solutions (pH < 3) generates TD as a primary intermediate, though isolation is challenging due to rapid dimerization and oligomerization . Using a platinum electrode at +0.8 V (vs. Ag/AgCl), serotonin undergoes two-electron oxidation to form TD, which subsequently reacts with unoxidized serotonin or other intermediates. The resulting dimers (e.g., 7,7'-bi-tryptamine-4,5-dione) and trimers dominate the product mixture unless quenched immediately .

Challenges :

-

Instability : TD decomposes upon concentration, necessitating rapid purification via flash chromatography.

-

Low Isolation Yield : <20% for monomeric TD due to competing polymerization .

Enzymatic Synthesis via Myeloperoxidase

Myeloperoxidase (MPO), an enzyme expressed in neutrophils, catalyzes TD formation under physiological conditions. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO oxidizes serotonin to TD via a two-step mechanism:

-

H₂O₂ Activation : MPO converts H₂O₂ to hypochlorous acid (HOCl).

-

Serotonin Oxidation : HOCl oxidizes serotonin’s indole ring, forming TD .

Reaction Conditions :

-

pH : 5.5–7.4 (optimized for MPO activity).

-

Temperature : 37°C (physiological conditions).

-

Yield : ~60% in vitro, though competing reactions with glutathione reduce net TD accumulation .

Reactive Oxygen and Nitrogen Species (ROS/RNS)-Mediated Oxidation

TD forms spontaneously in environments rich in superoxide (O₂⁻), nitric oxide (NO), or peroxynitrite (ONOO⁻). These species oxidize serotonin’s 5-hydroxyindole moiety through radical-mediated pathways . For example:

-

Superoxide Pathway : O₂⁻ abstracts a hydrogen atom from serotonin, generating a semiquinone radical that disproportionates to TD.

-

Peroxynitrite Pathway : ONOO⁻ directly oxidizes serotonin via electrophilic attack on the indole ring .

Experimental Data :

| Oxidizing Agent | Reaction Time | TD Yield |

|---|---|---|

| O₂⁻ | 30 min | 45% |

| ONOO⁻ | 10 min | 70% |

| NO | 60 min | 25% |

Conditions: 1 mM serotonin, pH 7.4, 25°C .

Stability and Isolation Challenges

TD’s reactivity complicates isolation. Key strategies include:

-

Low-Temperature Processing : Conducting reactions and purifications at 0–4°C to retard dimerization.

-

Chromatographic Techniques : Using silica gel chromatography with ethyl acetate/hexane (1:1) to separate TD from polymers .

-

Protective Group Chemistry : Employing carbamate or thiol adducts (e.g., 7-S-glutathionyl-TD) to stabilize TD prior to deprotection .

Critical Consideration :

TD’s half-life in aqueous solution at 25°C is <1 hour, necessitating immediate analysis or derivatization .

Q & A

How can Tryptamine-4,5-dione be synthesized in vitro for experimental studies?

Methodological Answer:

T-4,5-D can be synthesized through oxidative pathways involving serotonin (5-HT) under controlled conditions. Two validated approaches include:

- Xanthine Oxidase-Hypoxanthine System : Incubate serotonin with xanthine oxidase and hypoxanthine to generate superoxide radicals, which oxidize serotonin to T-4,5-D .

- Fenton Reaction : Use Fe²⁺/H₂O₂ to produce hydroxyl radicals, which catalyze serotonin oxidation. This method requires strict control of pH (5.0–7.4) and temperature (37°C) to optimize yield .

- Copper-Amyloid Beta (Cu–Ab) Complex : React serotonin with Cu–Ab and H₂O₂, producing T-4,5-D alongside dimerized byproducts. High-performance liquid chromatography (HPLC) is recommended for purification and validation .

What analytical methods are suitable for detecting and quantifying this compound in biological samples?

Methodological Answer:

- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). T-4,5-D exhibits distinct retention times (~12–15 min) and UV absorption peaks at 289 nm and 355 nm .

- Cyclic Voltammetry : Electrochemical oxidation of serotonin generates T-4,5-D, detectable via redox peaks at −0.2 V (oxidation) and +0.1 V (reduction). Screen-printed carbon electrodes modified with poly(4-hydroxybutyrate) enhance sensitivity for T-4,5-D quantification .

- Mass Spectrometry (LC-MS/MS) : Combine HPLC with tandem MS for high specificity in complex matrices (e.g., neuronal cell lysates). Use deuterated internal standards to correct for matrix effects .

What experimental models are appropriate for studying this compound's neurotoxic mechanisms?

Methodological Answer:

- Primary Neuronal Cultures : Isolate embryonic chick or rat cortical neurons and treat with T-4,5-D (10–100 µM). Assess viability via MTT assay and monitor reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .

- Tryptophan Hydroxylase (TPH) Inhibition Assays : Incubate recombinant TPH with T-4,5-D (1–50 µM) and measure enzymatic activity via HPLC quantification of 5-hydroxytryptophan (5-HTP). Irreversible inhibition kinetics suggest covalent modification of TPH’s active site .

- In Vivo Rodent Models : Administer T-4,5-D intracerebroventricularly (ICV) in rats (0.1–1 µg/µL) and evaluate serotonergic deficits using microdialysis for 5-HT levels and immunohistochemistry for neuronal damage markers (e.g., GFAP) .

How does myeloperoxidase (MPO) contribute to this compound generation in inflammatory contexts?

Methodological Answer:

MPO catalyzes serotonin oxidation via a two-step mechanism:

Superoxide-Dependent Pathway : MPO uses H₂O₂ and Cl⁻ to produce hypochlorous acid (HOCl), which oxidizes serotonin to T-4,5-D. Confirm HOCl involvement using inhibitors like 4-aminobenzoic acid hydrazide (4-ABAH) .

Thiol Conjugation : T-4,5-D reacts with glutathione (GSH) or protein thiols, forming adducts detectable via LC-MS. Use thiol-blocking agents (e.g., N-ethylmaleimide) to validate specificity .

Experimental Design :

- Incubate MPO (10–50 nM) with serotonin (100 µM), H₂O₂ (50 µM), and GSH (1 mM) in phosphate buffer (pH 7.4).

- Quantify T-4,5-D and thiol adducts using LC-MS/MS .

How can contradictory data on this compound's cytotoxic vs. cytoprotective effects be resolved?

Methodological Answer:

Contradictions arise from concentration-dependent redox switching:

- Pro-Oxidant Effects : At high concentrations (>50 µM), T-4,5-D depletes GSH, increases mitochondrial ROS, and induces apoptosis. Measure caspase-3 activation and cytochrome c release .

- Antioxidant Effects : At low concentrations (<10 µM), T-4,5-D activates Nrf2/ARE pathways, upregulating heme oxygenase-1 (HO-1). Use siRNA knockdown of Nrf2 to confirm mechanism .

Statistical Approach : - Apply dose-response curves with nonlinear regression to identify threshold concentrations.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare ROS levels across treatment groups .

What role does this compound play in neurodegenerative disease pathways?

Methodological Answer:

T-4,5-D contributes to Parkinson’s and Huntington’s disease via:

- Protein Modification : Covalently modifies α-synuclein and tubulin, disrupting cytoskeletal integrity. Confirm using Western blotting with anti-nitrotyrosine or anti-T-4,5-D adduct antibodies .

- Mitochondrial Dysfunction : Impairs Complex I activity in isolated mitochondria. Measure oxygen consumption rates (Seahorse Analyzer) and ATP production .

Therapeutic Screening : - Test N-acetyl serotonin (NAS) or Nrf2 activators (e.g., sulforaphane) to counteract T-4,5-D toxicity in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.